nitric acid;tris(4-bromophenyl)-methylarsanium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nitric acid;tris(4-bromophenyl)-methylarsanium is a complex organoarsenic compound that combines the properties of nitric acid and tris(4-bromophenyl)-methylarsanium
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of nitric acid;tris(4-bromophenyl)-methylarsanium typically involves the reaction of tris(4-bromophenyl)amine with methylarsenic compounds under controlled conditions. The reaction is carried out in the presence of a strong acid, such as nitric acid, which acts as both a catalyst and a reactant. The reaction conditions, including temperature, pressure, and solvent, are carefully optimized to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction is carried out in large reactors with precise control over reaction parameters. The product is then purified using techniques such as crystallization, distillation, and chromatography to achieve the desired purity levels .
Analyse Chemischer Reaktionen
Types of Reactions
Nitric acid;tris(4-bromophenyl)-methylarsanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: It can be reduced to form lower oxidation state products.
Substitution: The bromine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield higher oxidation state arsenic compounds, while substitution reactions may produce derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
Nitric acid;tris(4-bromophenyl)-methylarsanium has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent.
Industry: Utilized in the production of advanced materials and as a precursor for other chemical compounds
Wirkmechanismus
The mechanism of action of nitric acid;tris(4-bromophenyl)-methylarsanium involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. The specific pathways involved depend on the biological context and the nature of the target molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to nitric acid;tris(4-bromophenyl)-methylarsanium include:
- Tris(4-bromophenyl)amine
- Tris(4-isocyanatophenyl) thiophosphate
- Tris(4-bromophenyl)aminium hexachloroantimonate .
Uniqueness
Its ability to undergo a variety of chemical reactions and its potential biological activity make it a compound of significant interest in scientific research .
Eigenschaften
CAS-Nummer |
5449-77-4 |
---|---|
Molekularformel |
C19H16AsBr3NO3+ |
Molekulargewicht |
621.0 g/mol |
IUPAC-Name |
nitric acid;tris(4-bromophenyl)-methylarsanium |
InChI |
InChI=1S/C19H15AsBr3.HNO3/c1-20(14-2-8-17(21)9-3-14,15-4-10-18(22)11-5-15)16-6-12-19(23)13-7-16;2-1(3)4/h2-13H,1H3;(H,2,3,4)/q+1; |
InChI-Schlüssel |
ATQZBFJAWMWDFR-UHFFFAOYSA-N |
Kanonische SMILES |
C[As+](C1=CC=C(C=C1)Br)(C2=CC=C(C=C2)Br)C3=CC=C(C=C3)Br.[N+](=O)(O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.